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Introduction
Aurora-A kinase (AURKA) is a critical serine/threonine kinase that plays a pivotal role in the

regulation of cell division.[1][2] Its functions are essential for centrosome maturation and

separation, mitotic entry, and the formation of a bipolar spindle.[2][3] Given its crucial role in

mitosis, it's not surprising that overexpression and aberrant activity of Aurora-A are frequently

linked to oncogenic transformation, leading to centrosome amplification, aneuploidy, and

chromosomal instability.[3] The significance of Aurora-A in cancer is underscored by its

frequent overexpression in a variety of human cancers, including breast, colorectal, and

ovarian cancers.[4][5] This has made Aurora-A a prime "druggable target" in oncology.[3]

However, the therapeutic targeting of Aurora-A has been challenging, with many inhibitors

failing in late-stage clinical trials due to toxicity.[1] This suggests that our understanding of the

full spectrum of Aurora-A's functions and interactions is incomplete. Beyond its well-established

mitotic roles, emerging evidence points to Aurora-A's involvement in other cellular processes

such as the regulation of alternative splicing, mitochondrial dynamics, and various signaling

pathways.[1][6] Identifying the complete interactome of Aurora-A is therefore crucial for
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elucidating its diverse biological functions and for developing more precise and less toxic

therapeutic strategies.

This technical guide provides an in-depth overview of the key experimental methodologies

used to identify novel Aurora-A interacting proteins. It includes detailed protocols, a summary of

quantitative data from recent studies, and visual representations of signaling pathways and

experimental workflows to aid researchers in this critical area of study.

Key Methodologies for Identifying Aurora-A
Interactors
Several powerful techniques are employed to uncover the protein-protein interactions of

Aurora-A. These methods can be broadly categorized into in vivo, in vitro, and in silico

approaches.[7][8] This guide focuses on the most common and effective experimental

techniques.

Co-immunoprecipitation followed by Mass Spectrometry
(Co-IP-MS)
Co-IP is a widely used and reliable method to isolate a protein of interest along with its binding

partners from a cell lysate.[7][9][10] The combination of Co-IP with mass spectrometry allows

for the identification of a large number of interacting proteins in a single experiment.[11]

Experimental Protocol: Co-Immunoprecipitation

This protocol is a generalized procedure and may require optimization for specific cell lines and

antibodies.

Cell Lysis:

Culture cells (e.g., MV4-11 cells stably expressing HA-tagged Aurora-A) to the desired

confluency.[12]

Wash cells twice with ice-cold phosphate-buffered saline (PBS) supplemented with

protease and phosphatase inhibitors.[12]
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Lyse the cells in a suitable lysis buffer (e.g., 20 mM HEPES pH 7.9, 180 mM NaCl, 1.5 mM

MgCl2, 10% glycerol, 0.2% NP-40) supplemented with protease and phosphatase

inhibitors.[12]

Homogenize the lysate by passing it through a syringe multiple times.[12]

Incubate the lysate on ice to ensure complete cell disruption.

Clarify the lysate by centrifugation to pellet cellular debris.

Immunoprecipitation:

Pre-clear the lysate by incubating it with protein A/G beads to reduce non-specific binding.

[13]

Incubate the pre-cleared lysate with an antibody specific to Aurora-A (or a tag like HA)

overnight with gentle rotation at 4°C.

Add protein A/G beads to the lysate-antibody mixture and incubate for a few hours to

capture the antibody-protein complexes.[14]

Washing and Elution:

Pellet the beads by centrifugation and discard the supernatant.[14]

Wash the beads multiple times with wash buffer to remove non-specifically bound

proteins.[13]

Elute the protein complexes from the beads using an appropriate elution buffer (e.g., by

changing pH or using a denaturing buffer).[13]

Sample Preparation for Mass Spectrometry:

The eluted proteins are typically denatured, reduced, and alkylated.

The proteins are then digested into smaller peptides using an enzyme like trypsin.[11]

Mass Spectrometry Analysis:
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The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry

(LC-MS/MS).[1]

The resulting MS/MS spectra are searched against a protein database (e.g., UniProt

Human database) to identify the proteins present in the sample.[12] Data analysis is often

performed using software like MaxQuant.[12]

Experimental Workflow for Co-IP-MS

Cell Culture Cell Lysis Pre-clearing Lysate Immunoprecipitation
(with Aurora-A antibody) Washing Elution In-solution Digestion

(e.g., Trypsin) LC-MS/MS Analysis Data Analysis
(Protein Identification)

List of Potential
Interactors

Click to download full resolution via product page

Caption: Workflow for identifying protein interactors using Co-immunoprecipitation-Mass

Spectrometry.

Proximity-Dependent Biotinylation (BioID)
Proximity-dependent biotinylation, such as BioID, is a powerful technique for identifying both

stable and transient protein interactions in a cellular context. This method utilizes a

promiscuous biotin ligase (BirA) fused to the protein of interest (Aurora-A). When expressed in
cells, the BirA-Aurora-A fusion protein biotinylates proteins in its close proximity, which can then

be captured using streptavidin beads and identified by mass spectrometry.[15]

Experimental Protocol: Proximity-Dependent Biotinylation (BioID)

Generation of Stable Cell Lines:

Generate a cell line stably expressing the BirA* enzyme fused to Aurora-A (e.g., BirA-
AURKA). A control cell line expressing BirA alone should also be created.[15]

Biotin Labeling:

Culture the stable cell lines and incubate them with biotin for a defined period (e.g., 18

hours).[15]
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Cell Lysis and Protein Extraction:

Lyse the cells under denaturing conditions to stop the biotinylation reaction and solubilize

proteins.

Affinity Purification of Biotinylated Proteins:

Incubate the cell lysates with streptavidin-coated beads to capture the biotinylated

proteins.[15]

Washing and Elution:

Extensively wash the beads to remove non-biotinylated proteins.

Elute the biotinylated proteins from the beads.

Mass Spectrometry Analysis:

The eluted proteins are digested and analyzed by LC-MS/MS as described for Co-IP-MS.

The identified proteins are then subjected to significance analysis to distinguish true

interactors from background contaminants. A common tool for this is the Significance

Analysis of INTeractome (SAINT).[16]

Experimental Workflow for BioID

Stable Cell Line
(BirA*-Aurora-A) Biotin Incubation Cell Lysis Streptavidin Affinity

Capture Washing Elution LC-MS/MS Analysis Significance Analysis
(e.g., SAINT)

High-Confidence
Proximity Interactors

Click to download full resolution via product page

Caption: Workflow for identifying protein interactors using Proximity-Dependent Biotinylation

(BioID).

Yeast Two-Hybrid (Y2H) Screening
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The yeast two-hybrid system is a genetic method used to discover protein-protein interactions.

[17][18][19] It relies on the reconstitution of a functional transcription factor when two proteins,

a "bait" and a "prey," interact.[19]

Experimental Protocol: Yeast Two-Hybrid Screening

Plasmid Construction:

The "bait" protein (Aurora-A) is fused to the DNA-binding domain (DBD) of a transcription

factor (e.g., GAL4).[19]

A library of "prey" proteins (from a cDNA library) is fused to the activation domain (AD) of

the same transcription factor.[19]

Yeast Transformation:

The bait and prey plasmids are co-transformed into a suitable yeast reporter strain.[17]

Selection and Screening:

If the bait and prey proteins interact, the DBD and AD are brought into close proximity,

reconstituting the transcription factor.

This active transcription factor then drives the expression of reporter genes, allowing the

yeast to grow on a selective medium.[20]

Identification of Interactors:

Yeast colonies that grow on the selective medium are isolated.

The prey plasmids are extracted from these colonies and sequenced to identify the

interacting proteins.

Logical Relationship in Yeast Two-Hybrid

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 13 Tech Support

https://en.wikipedia.org/wiki/Two-hybrid_screening
https://pubmed.ncbi.nlm.nih.gov/30133175/
https://pubmed.ncbi.nlm.nih.gov/17417012/
https://pubmed.ncbi.nlm.nih.gov/17417012/
https://pubmed.ncbi.nlm.nih.gov/17417012/
https://pubmed.ncbi.nlm.nih.gov/17417012/
https://en.wikipedia.org/wiki/Two-hybrid_screening
https://bitesizebio.com/23607/an-overview-of-yeast-two-hybrid-y2h-screening/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15543736?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


No Interaction Interaction

Bait (Aurora-A)
+ DNA Binding Domain

Reporter Gene OFF

Prey
+ Activation Domain

Bait (Aurora-A)
+ DNA Binding Domain

Prey
+ Activation Domain

interacts

Reporter Gene ON

reconstitutes
transcription factor

reconstitutes
transcription factor

Click to download full resolution via product page

Caption: Principle of the Yeast Two-Hybrid (Y2H) system for detecting protein-protein

interactions.

Proximity Ligation Assay (PLA)
The in situ proximity ligation assay (PLA) is a technique that allows for the visualization of

protein-protein interactions within fixed cells or tissues.[21] It provides spatial information about

where these interactions occur.

Experimental Protocol: Proximity Ligation Assay

Antibody Incubation:

Cells or tissues are fixed and permeabilized.

Two primary antibodies raised in different species, each recognizing one of the two

proteins of interest (e.g., Aurora-A and a potential interactor), are added.[22]

PLA Probe Binding:
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Secondary antibodies conjugated with unique DNA oligonucleotides (PLA probes) are

added. These probes bind to the primary antibodies.[22]

Ligation and Amplification:

If the two proteins are in close proximity (typically less than 40 nm), the oligonucleotides

on the PLA probes can be ligated to form a circular DNA template.[21][22]

This circular DNA is then amplified via rolling circle amplification.[21]

Detection:

Fluorescently labeled oligonucleotides complementary to the amplified DNA sequence are

added.[22]

The resulting fluorescent signal, which appears as a distinct spot, can be visualized using

a fluorescence microscope. Each spot represents a single protein-protein interaction

event.[22]

Quantitative Data of Novel Aurora-A Interactors
Recent proteomic studies have identified hundreds of potential Aurora-A interacting proteins.

These studies provide valuable datasets for further investigation.

A mass spectrometry-based study identified approximately 400 proteins that specifically

associate with Aurora-A.[1] Of these, 371 were considered potential interaction partners or

substrates.[1] Another study using a proximity interactome approach (BioID) identified 440

high-confidence Aurora-A proximity interactors.[16]

Below is a summary table of some novel Aurora-A interacting proteins identified in recent

studies, categorized by their primary function.
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Functional
Category

Interacting Protein
Method of
Identification

Reference

RNA Splicing SRSF1 AP-MS [1]

SRSF2 AP-MS [1]

SRSF3 AP-MS [1]

SRSF7 AP-MS [1]

HNRNPA1 Phospho-proteomics [23]

HNRNPK Phospho-proteomics [23]

RBMX Phospho-proteomics [23]

Centriolar Satellites PCM1 BioID [16]

CEP131 BioID [16]

CEP72 BioID [16]

KIAA0586/Talpid3 BioID [16]

Cell Cycle WDR62 AP-MS [1]

CEP192 AP-MS [1]

PPP6C AP-MS [1]

PPP1CB AP-MS [1]

Signaling EGFR
In situ PLA, Protein

Array
[24]

Maf1 Biochemical assays [6]

Aurora-A Signaling Pathways
Aurora-A is a hub in a complex network of signaling pathways that regulate not only mitosis but

also cell proliferation and survival. Its activity is tightly controlled by activators and inhibitors.

Key Signaling Interactions of Aurora-A

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11732490/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11732490/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11732490/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11732490/
https://www.researchgate.net/publication/51451441_Quantitative_Phosphoproteomics_Identifies_Substrates_and_Functional_Modules_of_Aurora_and_Polo-Like_Kinase_Activities_in_Mitotic_Cells
https://www.researchgate.net/publication/51451441_Quantitative_Phosphoproteomics_Identifies_Substrates_and_Functional_Modules_of_Aurora_and_Polo-Like_Kinase_Activities_in_Mitotic_Cells
https://www.researchgate.net/publication/51451441_Quantitative_Phosphoproteomics_Identifies_Substrates_and_Functional_Modules_of_Aurora_and_Polo-Like_Kinase_Activities_in_Mitotic_Cells
https://pmc.ncbi.nlm.nih.gov/articles/PMC8339716/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8339716/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8339716/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8339716/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11732490/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11732490/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11732490/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11732490/
https://pubmed.ncbi.nlm.nih.gov/23520446/
https://bioengineer.org/aurora-a-boosts-hcc-growth-by-regulating-mitochondria/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15543736?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Aurora-A

Plk1

collaborates with

mTOR Pathway

activates

p53

phosphorylates,
regulates stability

NF-κB Pathway

activates

Akt Pathway

activates

PP1

phosphorylates,
represses

BRCA1

regulates

TPX2

activates

dephosphorylates,
inhibits

Click to download full resolution via product page

Caption: A simplified diagram of key signaling interactions involving Aurora-A kinase.

Aurora-A collaborates with Polo-like kinase 1 (Plk1) to initiate mitosis.[4] In transformed cells,

Aurora-A can activate the mTOR pathway.[4] It also interacts with and is regulated by BRCA1.

[4] Aurora-A can directly phosphorylate the tumor suppressor p53, affecting its stability and

transcriptional activity.[25] Furthermore, Aurora-A can activate pro-survival signaling pathways

such as NF-κB and Akt.[25] The microtubule-associated protein TPX2 is a well-known activator

of Aurora-A.[25] There is also a feedback loop with protein phosphatase 1 (PP1), where

Aurora-A phosphorylates and represses PP1, while PP1 can dephosphorylate and inhibit

Aurora-A.[26]

Conclusion and Future Directions
The identification of novel Aurora-A interacting proteins is a rapidly evolving field that is crucial

for a complete understanding of its role in both normal physiology and cancer. The

methodologies described in this guide, particularly high-throughput mass spectrometry-based

approaches, have significantly expanded our knowledge of the Aurora-A interactome.[1] These

studies have revealed unexpected functions for Aurora-A, such as its role in regulating RNA

splicing.[1]

For researchers and drug development professionals, these findings open up new avenues for

therapeutic intervention. Instead of solely focusing on inhibiting the kinase activity of Aurora-A,
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which has led to toxicity issues, future strategies could target specific protein-protein

interactions that are critical for its oncogenic functions.[1][27] For example, disrupting the

interaction of Aurora-A with proteins involved in pro-survival pathways could be a more targeted

and less toxic approach.

The continued application of the powerful techniques outlined in this guide, combined with

functional validation of the identified interactors, will undoubtedly lead to a more nuanced

understanding of Aurora-A biology and pave the way for the development of more effective and

safer cancer therapies.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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